1-(3-Chlorophenyl)-1-pentanol
Description
1-(3-Chlorophenyl)-1-pentanol (C₁₁H₁₅ClO) is a chiral secondary alcohol featuring a 3-chlorophenyl group attached to a pentanol backbone. Its synthesis via catalytic asymmetric methods achieves 90% enantiomeric excess (ee), as confirmed by chiral HPLC (Chiralcel OD column, hexane/2-propanol mobile phase) . Key physical properties include a specific optical rotation ([α]D²⁰ = +24.0 in CHCl₃) and distinct NMR signals (δ 4.64 ppm for the hydroxyl-bearing carbon) . The compound’s molecular weight (198.69 g/mol) and structural complexity differentiate it from simpler alcohols like 1-pentanol or halogenated phenols.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11,13H,2-3,7H2,1H3 |
InChI Key |
PGGLAHZUGOZZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties
- Structural Insights: The 3-chlorophenyl group in this compound enhances lipophilicity compared to non-aromatic alcohols like 3-methyl-1-pentanol . Unlike 3-chlorophenol, which exhibits strong acidity due to the phenol group, the target compound’s alcohol moiety reduces reactivity in acid-base reactions .
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